Terbinafine dimer

Beschreibung

Contextualization within the Allylamine (B125299) Chemical Class and Terbinafine (B446) Derivatives

Terbinafine is a prominent member of the allylamine class of synthetic antifungal agents. google.comasm.orgnih.gov This class of compounds is characterized by the presence of an allylamine functional group (C3H5NH2), an unsaturated amine that is highly reactive. atamanchemicals.com The antifungal mechanism of allylamines, including terbinafine, involves the specific inhibition of squalene (B77637) epoxidase, a key enzyme in the fungal ergosterol (B1671047) biosynthesis pathway. asm.orgnih.gov This disruption of ergosterol production compromises the integrity of the fungal cell membrane.

The synthesis and potential degradation of terbinafine can lead to the formation of various related substances, which are broadly classified as impurities. These derivatives include isomers like beta-terbinafine and (Z)-terbinafine, degradation products, and process-related impurities that arise during manufacturing. google.comnih.govresearchgate.net Terbinafine dimer, also known as Terbinafine EP Impurity E, is one of the most significant process-related impurities formed during the production of terbinafine hydrochloride. synzeal.comsmolecule.comjchr.org

Historical Overview of Dimer Discovery and Initial Characterization

The discovery and characterization of this compound are directly linked to the stringent quality control measures applied in the pharmaceutical industry. As the production of terbinafine was refined, advanced analytical techniques, particularly High-Performance Liquid Chromatography (HPLC), enabled the detection and identification of minor and previously unknown components in the final drug substance. ontosight.ainih.govresearchgate.net

This compound was identified as a byproduct formed during the manufacturing process. smolecule.com Its initial characterization was driven by the need to ensure the purity, safety, and efficacy of the active pharmaceutical ingredient (API), terbinafine hydrochloride. ontosight.ai Research efforts focused on developing robust analytical methods to detect and quantify its presence. smolecule.com Patents related to the purification of terbinafine explicitly mention the "this compound impurity" and specify acceptable limits, typically below 0.1% to 0.5%, highlighting that its characterization was a crucial step in optimizing the synthesis process to yield a purer final product. google.comgoogle.com More recent studies continue to detail the emergence, synthesis, and structural elucidation of such impurities during the scale-up of terbinafine hydrochloride production, confirming the dimer's identity through modern spectroscopic techniques. jchr.org

Fundamental Significance of this compound in Organic and Pharmaceutical Chemistry

The importance of this compound spans both organic and pharmaceutical chemistry, primarily due to its status as a critical impurity.

In organic chemistry , the formation of the dimer is a subject of interest. Synthesis can occur through several pathways, including direct dimerization via catalytic heating or through chemical coupling reactions. smolecule.com The complex structure of the dimer, featuring a conjugated system and multiple stereochemical considerations, makes it a challenging target for synthesis and structural analysis, contributing to the broader understanding of the reactivity of complex allylamines.

In pharmaceutical chemistry , the significance of this compound is paramount. As a "specified impurity" listed in major pharmacopeias like the European Pharmacopoeia (EP), it serves as a critical quality attribute for terbinafine hydrochloride. ontosight.aisynzeal.com Regulatory bodies mandate strict control over such impurities, as their presence can potentially affect the drug's stability and safety profile. ontosight.ai Consequently, a significant body of research is dedicated to developing and validating sensitive analytical methods, such as HPLC and LC-MS, for its routine detection and quantification in both bulk drug and finished dosage forms. ontosight.airesearchgate.netjchr.org The study of its formation mechanisms also provides crucial insights for optimizing the terbinafine synthesis process to minimize its generation, ensuring the consistent quality and regulatory compliance of the final pharmaceutical product. google.com

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source(s) |

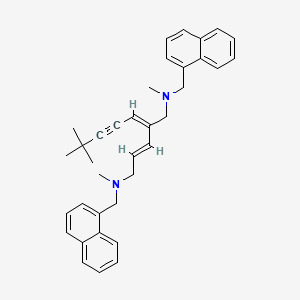

| IUPAC Name | (2E,4E)-4-(4,4-dimethylpent-2-ynylidene)-N,N'-dimethyl-N,N'-bis(naphthalen-1-ylmethyl)pent-2-ene-1,5-diamine | nih.gov |

| Molecular Formula | C₃₆H₄₀N₂ | nih.gov |

| Molecular Weight | 500.7 g/mol | nih.gov |

| CAS Number | 934365-23-8 | nih.gov |

| Synonyms | This compound Impurity, Terbinafine EP Impurity E | nih.govsynzeal.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

(E,4E)-4-(4,4-dimethylpent-2-ynylidene)-N,N'-dimethyl-N,N'-bis(naphthalen-1-ylmethyl)pent-2-ene-1,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H40N2/c1-36(2,3)24-12-14-29(26-38(5)28-33-21-11-19-31-17-7-9-23-35(31)33)15-13-25-37(4)27-32-20-10-18-30-16-6-8-22-34(30)32/h6-11,13-23H,25-28H2,1-5H3/b15-13+,29-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZZQDUPUWRZTLM-YQGGXCSUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C#CC=C(CN(C)CC1=CC=CC2=CC=CC=C21)C=CCN(C)CC3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C#C/C=C(/CN(C)CC1=CC=CC2=CC=CC=C21)\C=C\CN(C)CC3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H40N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901107573 | |

| Record name | (2E,4E)-4-(4,4-Dimethyl-2-pentyn-1-ylidene)-N1,N5-dimethyl-N1,N5-bis(1-naphthalenylmethyl)-2-pentene-1,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901107573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934365-23-8 | |

| Record name | (2E,4E)-4-(4,4-Dimethyl-2-pentyn-1-ylidene)-N1,N5-dimethyl-N1,N5-bis(1-naphthalenylmethyl)-2-pentene-1,5-diamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=934365-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Terbinafine dimer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934365238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E,4E)-4-(4,4-Dimethyl-2-pentyn-1-ylidene)-N1,N5-dimethyl-N1,N5-bis(1-naphthalenylmethyl)-2-pentene-1,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901107573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TERBINAFINE DIMER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/810GN9842Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Strategies and Mechanistic Insights into Terbinafine Dimer Formation

Designed Synthetic Approaches

While often an unintended byproduct, the terbinafine (B446) dimer can be synthesized through deliberate chemical strategies. These methods are crucial for obtaining pure standards for analytical purposes and for a deeper understanding of its chemical properties.

Direct Dimerization Methodologies: Catalytic and Non-Catalytic Pathways

Direct dimerization of terbinafine molecules represents a straightforward approach to synthesizing the dimer. This can be achieved through both catalytic and non-catalytic means.

Catalytic Pathways: The use of catalysts can facilitate the coupling of two terbinafine molecules. smolecule.com Heating terbinafine in the presence of a suitable catalyst can promote the dimerization reaction. smolecule.com For instance, late 3d transition metals like iron and cobalt are known to catalyze the dimerization of terminal alkynes, which is a key structural feature of terbinafine. nih.gov These catalysts can influence the stereoselectivity of the reaction, leading to different isomers of the dimer. nih.gov The choice of ligand in these catalytic systems is crucial; for example, bidentate phosphine (B1218219) ligands with cobalt catalysts can favor the formation of E-configured head-to-head dimers. nih.gov

Non-Catalytic Pathways: Dimerization can also be induced under specific conditions without a catalyst, such as elevated temperatures or the presence of certain solvents. smolecule.com In some cases, a base like potassium tert-butoxide (KOtBu) can promote the dimerization of alkynes, although this may result in lower conversions and yields compared to catalyzed reactions. frontiersin.org

Chemical Coupling Reactions for Dimer Construction

Specific chemical coupling reactions provide another avenue for the deliberate construction of the terbinafine dimer. These methods often involve the use of coupling agents or reagents to join two terbinafine molecules or their precursors. smolecule.com

The Sonogashira cross-coupling reaction, which couples terminal alkynes with aryl or vinyl halides, is a powerful tool in this context. ingentaconnect.comcore.ac.uk This palladium-catalyzed reaction has been utilized in the synthesis of terbinafine itself and can be adapted for dimer formation. ingentaconnect.comeurekaselect.com For example, a strategy could involve the coupling of a suitable terbinafine precursor containing a terminal alkyne with another precursor containing a halide.

| Coupling Reaction | Catalyst/Reagents | Key Features |

| Direct Dimerization | Iron or Cobalt complexes, KOtBu | Can be catalytic or non-catalytic; stereoselectivity can be controlled by ligands. nih.govfrontiersin.org |

| Sonogashira Coupling | Palladium catalyst (e.g., PdCl2(PPh3)2), Copper co-catalyst | Efficient for forming C-C bonds between alkynes and halides. ingentaconnect.comacs.org |

Stereoselective and Regioselective Synthesis of Dimer Isomers

The this compound can exist as different stereoisomers and regioisomers. The synthesis of specific isomers requires precise control over the reaction conditions.

Stereoselectivity: The geometry of the double bonds (E/Z isomers) in the dimer is a critical aspect. Stereoselective synthesis aims to produce a single desired stereoisomer. For instance, in the synthesis of terbinafine, stereoselective methods are employed to obtain the pharmacologically active (E)-isomer. eurekaselect.comresearchgate.net Similar principles can be applied to dimer synthesis. The choice of catalyst and ligands in dimerization reactions plays a significant role in determining the stereochemical outcome. nih.gov For example, iron(III)-catalyzed dimerization of terminal alkynes has been shown to be E-selective. frontiersin.org

Regioselectivity: This refers to the control of the position at which the two terbinafine units are linked. For example, a patent describes the this compound impurity as (E)-N,N-Bis-(6,6-Dimethyl-2-hepten-4-ynyl-N-methyl)-1,4-naphthalene methanamine, indicating a specific regiochemistry. google.com Achieving such regioselectivity in a designed synthesis would likely involve a multi-step process using protected intermediates to direct the coupling to the desired positions.

Formation as an Unintended Product in Terbinafine Synthesis

The presence of the this compound as an impurity in the final drug product is a concern for pharmaceutical manufacturers. ontosight.ai Understanding its formation pathways is essential for developing control strategies.

Identification of Precursors and Reaction Intermediates in Dimer Byproduct Generation

The formation of the this compound as a byproduct stems from the reactive intermediates and starting materials used in the synthesis of terbinafine.

Precursors: The primary precursors to the dimer are terbinafine itself or its immediate synthetic precursors. Key intermediates in terbinafine synthesis include 6,6-dimethyl-1-heptene-4-yn-3-ol and 1-chloro-6,6-dimethyl-2-heptene-4-yne. google.com Unreacted intermediates or side reactions involving these compounds can lead to dimer formation. veeprho.com

Reaction Intermediates: During the synthesis, various reactive species are generated. For example, in the metabolic context, N-dealkylation of terbinafine can lead to reactive intermediates. nih.gov While this is a biological process, similar reactive intermediates could potentially be formed under synthetic conditions, especially at elevated temperatures or in the presence of certain reagents, and subsequently dimerize.

| Precursor/Intermediate | Role in Dimer Formation |

| Terbinafine | Can undergo direct dimerization. smolecule.com |

| 6,6-dimethyl-1-heptene-4-yn-3-ol | A key intermediate in terbinafine synthesis that could potentially undergo side reactions. google.com |

| 1-chloro-6,6-dimethyl-2-heptene-4-yne | Another crucial intermediate that could participate in unintended coupling reactions. google.com |

| N-desmethylterbinafine | A metabolite that could be analogous to synthetic intermediates leading to dimer formation. nih.gov |

Mechanistic Postulation of Impurity Formation Pathways

The precise mechanisms for the formation of the this compound as an impurity are not fully elucidated in the public domain but can be postulated based on known chemical reactions.

One plausible pathway is the oxidative coupling of two terbinafine molecules. smolecule.com This could be promoted by residual catalysts, such as palladium, used in the main synthesis, or by exposure to air (oxygen) at high temperatures. veeprho.com

Another potential mechanism involves a Michael-type addition . A reactive intermediate, possibly an oxidized form of a precursor, could act as a Michael acceptor, which then reacts with a nucleophilic species like an amine from another terbinafine molecule.

Furthermore, side reactions involving the key intermediates of terbinafine synthesis are likely contributors. For instance, the reaction of two molecules of 1-chloro-6,6-dimethyl-2-heptene-4-yne or its reaction with a terbinafine molecule could lead to the dimer. The specific conditions of the main reaction, such as temperature, solvent, and the presence of bases, would significantly influence the extent of such side reactions. smolecule.com

Influence of Reaction Conditions on Dimer Impurity Profile

The level of this compound impurity in the final drug product is significantly affected by the conditions employed during chemical synthesis. ontosight.ai Controlling these parameters is essential for minimizing the formation of by-products and ensuring the purity of Terbinafine hydrochloride. google.com Key factors that influence the impurity profile include temperature, solvents, and the purity of intermediates.

Research and patent literature indicate that the purification of key intermediates is a crucial step in controlling impurity levels. google.com For instance, the purification of the intermediate 6,6-dimethyl-1-heptene-4-yne-3-ol by vacuum distillation at temperatures between 90°C and 110°C is a strategy employed to produce a purer final product. google.com Similarly, the subsequent intermediate, 1-chloro-6,6-dimethyl-2-heptene-4-yne, can also be purified by vacuum distillation. google.com Avoiding high temperatures during these purification steps is vital, as the thermal stability of Terbinafine is limited, and decomposition can occur. google.com

The final condensation step to form Terbinafine is typically conducted at temperatures ranging from 0°C to 100°C, with a more controlled range of 40°C to 60°C often being optimal. google.comgoogle.com The choice of solvent also plays a role, with chlorohydrocarbons like dichloromethane (B109758) being commonly used. google.com By carefully managing these conditions, including the purification of intermediates, the level of this compound impurity can be maintained below 0.1%. google.com

The following table summarizes the impact of various reaction conditions on the formation of impurities during Terbinafine synthesis, based on findings from process optimization studies.

Table 1: Influence of Reaction Conditions on Terbinafine Impurity Formation

| Parameter | Condition | Observation | Impact on Dimer Impurity |

|---|---|---|---|

| Temperature | High temperature (e.g., >140°C) during distillation of Terbinafine base. google.com | Increased product decomposition. | Higher potential for dimer formation due to thermal stress. |

| Controlled condensation reaction (40-60°C). google.comgoogle.com | Optimal reaction rate and stability. | Minimized formation of dimer and other by-products. | |

| Purification | Distillation of intermediate (6,6-dimethyl-1-heptene-4-yne-3-ol) at 90-110°C under vacuum. google.com | Removal of precursors to impurities. | Significantly reduces the final dimer impurity content. |

| Solvent | Use of dichloromethane for extraction and reaction. google.comgoogle.com | Efficient extraction and suitable reaction medium. | Indirectly contributes to a cleaner reaction profile, limiting side reactions that could lead to dimerization. |

Exploration of Biocatalytic Dimerization Pathways

While chemical synthesis is the primary source of the this compound as an impurity, the potential for its formation through biological processes has also been considered. This exploration involves understanding how Terbinafine is metabolized in biological systems, which could provide insights into enzymatic or "metabolic dimerization" pathways. smolecule.com

Terbinafine undergoes extensive metabolism in the liver, primarily mediated by a variety of cytochrome P450 (CYP) enzymes. nih.govnih.gov Studies have identified at least seven CYP isoenzymes involved, including CYP2C9, CYP1A2, and CYP3A4, which are responsible for biotransformation pathways such as N-demethylation, alkyl side chain oxidation, and deamination. nih.govnih.gov

These metabolic processes can generate reactive intermediates. nih.gov For example, the N-dealkylation of Terbinafine can produce a reactive aldehyde metabolite, 6,6-dimethyl-2-hepten-4-ynal (TBF-A). nih.gov It is hypothesized that such reactive metabolites could potentially react with another molecule of Terbinafine or a similar metabolite, leading to the formation of a dimer. smolecule.com This suggests an indirect biocatalytic route where the enzymatic generation of a reactive species is the first step in dimerization.

Direct enzymatic dimerization of Terbinafine has not been explicitly demonstrated as a primary metabolic route. However, the concept of exploiting biological systems or isolated enzymes to catalyze dimerization remains a theoretical possibility. smolecule.com Research on other natural products has shown that dimerization can occur through enzymatic processes, such as Diels-Alder reactions, although in some cases, a lack of stereoselectivity has raised questions about whether such reactions are truly enzyme-mediated. rsc.org The investigation into Terbinafine's metabolism confirms that multiple enzymatic pathways are active, creating a complex metabolic profile that could potentially include minor dimerization reactions influenced by these biological catalysts. smolecule.comnih.gov

Advanced Chemical Characterization and Structural Elucidation of Terbinafine Dimer

Spectroscopic Methods for Molecular Structure Determination

Spectroscopic methods are fundamental in the structural elucidation of chemical compounds. For terbinafine (B446) dimer, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy has been employed to ascertain its detailed molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D NMR)

NMR spectroscopy provides profound insight into the carbon-hydrogen framework of a molecule. A complete assignment of the proton (¹H) and carbon-¹³ (¹³C) NMR spectra is essential for confirming the proposed structure of terbinafine dimer. google.com Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, are instrumental in establishing the connectivity between different atoms within the molecule.

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Data for this compound (based on expected structural features)

| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Naphthalene (B1677914) CH | 7.20 - 8.20 | 123.0 - 135.0 |

| Naphthalene C (quaternary) | - | 130.0 - 140.0 |

| Olefinic CH | 5.80 - 6.50 | 115.0 - 145.0 |

| Methylene (CH₂) | 3.50 - 4.00 | 50.0 - 60.0 |

| N-Methyl (CH₃) | 2.20 - 2.50 | 40.0 - 45.0 |

| tert-Butyl CH₃ | 1.20 - 1.40 | 30.0 - 32.0 |

| tert-Butyl C (quaternary) | - | 27.0 - 29.0 |

| Acetylenic C | - | 80.0 - 100.0 |

Note: This table is illustrative and actual chemical shifts may vary depending on the solvent and specific isomeric form.

Mass Spectrometry (MS and LC-MS/MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, which is often identified as an impurity during the synthesis of terbinafine hydrochloride, Liquid Chromatography-Mass Spectrometry (LC-MS) is a commonly used method. jchr.orgjchr.org The mass spectrum of the this compound would show a molecular ion peak corresponding to its molecular formula, C₃₆H₄₀N₂. cymitquimica.compharmaffiliates.com The molecular weight of the free base is approximately 500.73 g/mol , and as a dihydrochloride (B599025) salt, it is approximately 573.64 g/mol . cymitquimica.combiosynth.com

LC-MS/MS, or tandem mass spectrometry, provides further structural information through the analysis of fragmentation patterns. jchr.org By inducing fragmentation of the molecular ion and analyzing the resulting daughter ions, it is possible to deduce the connectivity of different parts of the molecule, corroborating the structure determined by NMR. A patent application details the use of LC/MS to identify an impurity compound of terbinafine hydrochloride, confirming its structure. google.com

Table 2: Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₃₆H₄₀N₂ | cymitquimica.compharmaffiliates.com |

| Molecular Weight (free base) | ~500.73 g/mol | pharmaffiliates.com |

| Molecular Weight (dihydrochloride salt) | ~573.64 g/mol | cymitquimica.combiosynth.com |

| Key Fragmentation Pathways | Consistent with cleavage of the allylic and benzylic bonds. | jchr.org |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, C=C stretching of the olefinic and aromatic systems, and C≡C stretching of the alkyne group. veeprho.com

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly the chromophores. The UV-Vis spectrum of this compound would be characterized by absorption maxima corresponding to the π-π* transitions of the naphthalene rings and the conjugated enyne system. nih.gov The UV detection of terbinafine and its related compounds, including potential dimers, is often performed at specific wavelengths such as 226 nm or 230 nm during HPLC analysis. nih.govajrconline.org Changes in the conjugation system compared to the parent terbinafine molecule would result in shifts in the absorption maxima.

Table 3: Spectroscopic Data for Functional Group and Chromophore Analysis of this compound

| Spectroscopic Technique | Expected Absorptions |

| Infrared (IR) | C-H (aromatic, aliphatic), C=C (aromatic, olefinic), C≡C (alkyne) |

| Ultraviolet-Visible (UV-Vis) | Absorption maxima related to the naphthalene and conjugated enyne chromophores. |

Conformational Analysis and Stereochemical Assignment

The this compound possesses several stereochemical elements, including the configuration of the double bonds within the pentene chain. The geometry of these double bonds (E/Z isomerism) is a crucial aspect of its structure. The parent drug, terbinafine, has an (E)-configuration for its double bond. nih.gov The stereochemistry of the dimer would need to be determined, which can often be inferred from NMR data, specifically through the measurement of coupling constants between olefinic protons and through Nuclear Overhauser Effect (NOE) experiments.

Chemical Reactivity and Degradation Pathways of Terbinafine Dimer

Hydrolytic Stability and Degradation Products

Forced degradation studies on terbinafine (B446) hydrochloride, the parent compound of terbinafine dimer, have shown it to be susceptible to hydrolysis under certain conditions. Specifically, slight degradation has been observed under acidic and basic conditions, while it remains stable in neutral (water) hydrolysis. nih.govrjptonline.org

In one study, terbinafine hydrochloride was subjected to acidic hydrolysis using 0.1 N HCl, resulting in slight degradation. nih.gov Another study also reported slight degradation under acidic conditions. researchgate.net Similarly, exposure to basic conditions, such as 0.1 N NaOH, has been shown to cause slight degradation. researchgate.net However, when subjected to neutral hydrolysis with water, the compound was found to be stable. nih.gov

The specific degradation products resulting from the hydrolysis of this compound itself are not extensively detailed in the available literature. However, studies on terbinafine hydrochloride provide some insight into potential degradation pathways. It is important to note that the dimerization process could influence the hydrolytic stability and the nature of the degradation products formed.

Table 1: Summary of Hydrolytic Stability of Terbinafine Hydrochloride

| Condition | Reagent | Observation | Reference |

| Acidic Hydrolysis | 0.1 N HCl | Slight degradation | nih.govresearchgate.net |

| Basic Hydrolysis | 0.1 N NaOH | Slight degradation | researchgate.net |

| Neutral Hydrolysis | Water | Stable | nih.gov |

It is recommended that the hydrolytic stability of a drug substance be evaluated across a range of pH values to understand its degradation mechanisms, which is particularly important for formulations containing water. core.ac.uk

Oxidative Stability and Transformation Pathways

Terbinafine hydrochloride has demonstrated susceptibility to oxidative degradation. nih.govscispace.com Forced degradation studies using hydrogen peroxide (H₂O₂) have been conducted to investigate its oxidative stability. scispace.comhumanjournals.com

In one study, significant degradation of terbinafine was observed under oxidative stress. nih.gov Another investigation found that both itraconazole (B105839) and terbinafine HCl degraded in the presence of 30% H₂O₂. scispace.com The degradation of terbinafine HCl was reported to be 12.0%. scispace.com

The metabolism of terbinafine, which involves oxidative processes, can lead to the formation of various metabolites. The primary routes of metabolism include N-dealkylation, aliphatic hydroxylation, and arene oxidation, which are likely carried out by cytochrome P450 enzymes. nih.govresearchgate.net These metabolic transformations can produce reactive metabolites. For instance, the N-dealkylation of terbinafine can lead to the formation of the reactive aldehyde, 6,6-dimethyl-2-hepten-4-ynal (TBF-A). nih.govresearchgate.net

While the direct oxidative degradation pathways of the this compound are not explicitly detailed, the oxidative instability of the parent compound suggests that the dimer could also be susceptible to oxidation. The presence of multiple reactive sites in the dimer structure could lead to a complex mixture of transformation products.

It has been noted that terbinafine can induce oxidative damage in both fungi and epithelial cells. mdpi.com However, studies on the expression of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase, and glutathione (B108866) peroxidase (GPX) in human keratinocytes exposed to terbinafine did not show significant changes compared to controls. mdpi.com

Photolytic Degradation Mechanisms

Terbinafine has been shown to be susceptible to photolytic degradation, particularly under UVA irradiation. researchgate.netnih.gov The photodegradation process can be influenced by the presence of other substances, such as UV absorbers. researchgate.net

Studies have demonstrated that terbinafine in solution undergoes clear photocatalytic degradation in the presence of titanium dioxide (TiO₂) and/or zinc oxide (ZnO). researchgate.netresearchgate.net The degradation process is thought to proceed via oxidative deamination, leading to the formation of 1-methylaminomethylnaphthalene or 1-naphthalenemethanol (B1198782) and the loss of the side chain (E)-N,6,6-trimethyl-2-hepten-4-yn-1-amine. researchgate.net

In some cases, terbinafine has been found to be stable, with the exception of when it is in the presence of octocrylene. researchgate.net The presumed degradation products of terbinafine have been identified using LC/MS/MS, and transformation pathways have been proposed. researchgate.net Spectrophotometric methods have also been developed for the quantitative determination of terbinafine hydrochloride in the presence of its photodegradation products. researchgate.netresearchgate.net

Forced degradation studies have confirmed that terbinafine undergoes degradation under photolytic stress conditions. nih.gov In one such study, the drug was exposed to UV light, which resulted in degradation. nih.gov Another study also reported slight degradation under photolytic conditions. researchgate.net

The specific mechanisms of photolytic degradation for the this compound have not been explicitly studied. However, given the photosensitivity of the parent molecule, it is likely that the dimer would also be susceptible to photodegradation. The complex structure of the dimer could potentially lead to a variety of photoproducts.

Thermal Decomposition Pathways

The thermal stability of terbinafine and its dimer is a critical factor, particularly in the context of its synthesis and storage. Terbinafine free base has limited thermal stability at its boiling point of approximately 140°C at 0.3 mbar, where product decomposition can occur. google.com

Thermogravimetric analysis (TGA) of terbinafine-free base indicates that degradation is evident between 200 and 280°C, with a specific degradation temperature of 221.25°C. nih.gov The degradation temperature of the terbinafine salt is reported to be 229.48°C. nih.gov Forced degradation studies have shown that terbinafine is stable under thermal stress. nih.govscispace.com In one study, thermal degradation was performed by keeping the sample in an oven at 60°C for 1 hour, and no significant degradation was observed. scispace.com

The formation of this compound can be facilitated by elevated temperatures. smolecule.com This suggests that thermal conditions can promote the dimerization reaction. However, high temperatures can also lead to the decomposition of both terbinafine and its dimer. The simultaneous use of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can provide detailed information about the energy and mass changes associated with thermal decomposition reactions. core.ac.uk

While specific thermal decomposition pathways for the this compound are not extensively documented, the thermal behavior of the parent compound suggests that decomposition would likely involve the cleavage of the weaker bonds within the dimer structure at elevated temperatures.

Table 2: Thermal Stability Data for Terbinafine

| Compound Form | Analysis Method | Key Findings | Reference |

| Terbinafine Free Base | Boiling Point | Limited stability at ~140°C (0.3 mbar) | google.com |

| Terbinafine Free Base | TGA | Degradation between 200-280°C (specifically at 221.25°C) | nih.gov |

| Terbinafine Salt | TGA | Degradation temperature of 229.48°C | nih.gov |

| Terbinafine HCl | Forced Degradation | Stable under thermal stress (60°C for 1 hr) | scispace.com |

Investigation of Dimerization Reversibility or Other Chemical Transformations

The formation of the this compound is a chemical transformation that can occur during the synthesis or metabolism of terbinafine. nih.govsmolecule.com The dimerization process may be facilitated by catalysts or specific conditions like elevated temperatures. smolecule.com One potential pathway for dimerization is through oxidative coupling of two terbinafine molecules. smolecule.com

The metabolism of terbinafine involves several transformation pathways, including N-dealkylation and hydroxylation, which can influence the formation of dimers. nih.govresearchgate.netsmolecule.com A reactive metabolite of terbinafine, 6,6-dimethyl-2-hepten-4-ynal (TBF-A), has been identified. nih.govresearchgate.net It has been suggested that TBF-A may react with itself, possibly forming a dimer. nih.gov

The reversibility of the dimerization process has been considered. For instance, the formation of a glutathione conjugate of TBF-A was found to be reversible. nih.gov This reversibility could have toxicological implications, as the transport of such conjugates could lead to off-target effects. nih.gov While the direct reversibility of the this compound itself is not explicitly stated, the reversible nature of related adducts suggests that under certain physiological or chemical conditions, the dimer could potentially dissociate back into its monomeric units.

Furthermore, other chemical transformations of terbinafine have been studied. For example, the metabolism of terbinafine can lead to the formation of various metabolites, including hydroxyterbinafine and terbinafine dihydrodiol. nih.govresearchgate.net

Computational Chemistry and Molecular Modeling of Terbinafine Dimer Systems

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Energetics

Quantum chemical (QC) calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT) are employed to optimize the molecular geometry and to compute various electronic descriptors that govern a molecule's reactivity and energetics. For the terbinafine (B446) dimer, such calculations would provide insights into its three-dimensional structure, bond characteristics, and electronic distribution.

While specific, in-depth quantum chemical studies on the terbinafine dimer are not widely published, foundational computed properties are available. These properties offer a starting point for understanding its molecular characteristics. Reactivity descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), could be calculated to predict the molecule's susceptibility to nucleophilic or electrophilic attack. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.

Table 1: Computed Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃₆H₄₀N₂ | PubChem nih.gov |

| Molecular Weight | 500.7 g/mol | PubChem nih.gov |

| IUPAC Name | (2E,4E)-4-(4,4-dimethylpent-2-yn-1-ylidene)-N,N'-dimethyl-N,N'-bis(naphthalen-1-ylmethyl)pent-2-ene-1,5-diamine | PubChem nih.gov |

| XLogP3 | 9.1 | PubChem nih.gov |

| Exact Mass | 500.319149284 Da | PubChem nih.gov |

| Polar Surface Area | 6.5 Ų | PubChem nih.gov |

This table presents computationally derived data for the this compound.

Molecular Dynamics Simulations for Conformational Landscape and Interactions in Solution

Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecules, revealing their conformational landscape and interactions with a solvent environment. tandfonline.com An MD simulation of the this compound would involve placing the molecule in a simulated solvent box (e.g., water) and calculating the trajectory of each atom over time based on a chosen force field.

In Silico Prediction of Chemical Reactivity and Stability

The formation of the this compound is itself an indicator of the chemical instability of the parent molecule, particularly under exposure to light. core.ac.uk Studies have identified the this compound as a photodegradation product. nih.govresearchgate.net The structural similarity of terbinafine to naftifine (B1207962), which is known to undergo photodegradation to form its cis-isomer and a dimer, suggests a comparable decomposition pathway for terbinafine. core.ac.uk

In silico methods can be used to predict such degradation pathways and assess chemical stability.

Forced Degradation Studies: Computational models can simulate stress conditions (e.g., pH, oxidation, light) to predict the formation of degradation products. nih.gov

Reactivity Descriptors: Quantum chemical calculations (as mentioned in 5.1) provide descriptors like electrostatic potential maps and frontier molecular orbital densities, which can identify the most reactive sites in the molecule and predict its susceptibility to degradation. wikipedia.org

Table 2: Terbinafine Stability and Degradation

| Condition | Observation | Reference |

|---|---|---|

| Photodegradation | Formation of photodegradation products, including the potential for dimerization. | core.ac.uk |

| Forced Decomposition | Stability-indicating methods are required to separate the drug from its degradation products formed under stress conditions like light and pH. | nih.gov |

| Analytical Detection | Spectrophotometric and chromatographic methods have been developed to determine terbinafine in the presence of its photodegradation products. | researchgate.net |

Ligand-Protein Docking for Investigating Biochemical Interaction Modes (e.g., squalene (B77637) monooxygenase)

Ligand-protein docking is a computational technique used to predict the preferred orientation and binding affinity of a molecule to a protein target. tandfonline.com This method is central to drug discovery and understanding pharmacological mechanisms. Extensive docking and molecular modeling studies have been performed on terbinafine and its target enzyme, squalene epoxidase (also known as squalene monooxygenase), to elucidate its inhibitory mechanism. researchgate.netscience.gov

These studies have revealed that terbinafine binds within the enzyme's active site, with its lipophilic part positioned in the central cavity, inducing conformational changes that block the natural substrate from binding. researchgate.net The interaction is noncompetitive and involves key amino acid residues. For instance, a hydrogen bond between the amine nitrogen of terbinafine and the hydroxyl group of Tyr90 is a critical interaction. researchgate.netacs.org The total interaction energy for terbinafine with the protein has been calculated to be approximately 120 kJ/mol. researchgate.netacs.org

As the this compound is considered an impurity or degradation product, docking studies to investigate its interaction with squalene epoxidase are not documented in the literature. Such a study could, however, determine if the dimer retains any affinity for the enzyme's binding site or if its increased size and altered shape prevent effective binding, thereby clarifying its potential pharmacological activity or inactivity.

Table 3: Summary of Terbinafine-Squalene Epoxidase Interaction Studies

| Computational Method | Finding | Reference(s) |

|---|---|---|

| Homology Modeling | A three-dimensional model of S. cerevisiae squalene epoxidase was constructed to enable docking studies. | researchgate.net, science.gov |

| Molecular Docking | Terbinafine's lipophilic moiety is located vertically inside the binding pocket with the tert-butyl group oriented toward the center. | researchgate.net |

| Molecular Dynamics | Simulations confirmed that terbinafine binding induces conformational changes in the enzyme, blocking the substrate binding site. | researchgate.net |

| Quantum Interaction Energy Calculations | The interaction energy between terbinafine and the protein was calculated to be ~120 kJ/mol. The strongest interaction is a hydrogen bond with Tyr90. | acs.org, researchgate.net |

This table summarizes findings from computational studies on the terbinafine monomer , not the dimer.

In Vitro Biochemical Investigations of Terbinafine Dimer

Characterization of Enzyme Inhibition Mechanisms

The primary mode of action for the allylamine (B125299) class of antifungals, including terbinafine (B446), is the specific inhibition of the enzyme squalene (B77637) epoxidase (also known as squalene monooxygenase). researchgate.net This enzyme is a critical component in the fungal ergosterol (B1671047) biosynthesis pathway. conicet.gov.ar

Terbinafine is a potent, non-competitive inhibitor of squalene epoxidase in fungi. researchgate.net This non-competitive inhibition means that the inhibitor can bind to the enzyme at a site other than the active site, and it can bind to the enzyme whether or not the substrate (squalene) is bound. This action reduces the enzyme's maximum velocity (Vmax) without significantly changing the substrate concentration at which the reaction rate is half of Vmax (Km). The inhibition constant (Ki) for terbinafine against Candida albicans squalene epoxidase has been reported to be as low as 30 nM, indicating a high affinity of the drug for the fungal enzyme. researchgate.net In contrast, its inhibitory activity against mammalian (rat liver) squalene epoxidase is significantly lower, with a Ki of 77 µM, and the inhibition is competitive with respect to squalene. researchgate.net This selectivity for the fungal enzyme is a key factor in its therapeutic use.

While it is hypothesized that terbinafine dimer acts via a similar mechanism, specific kinetic data such as the Ki value and a definitive characterization of its inhibition type (non-competitive, competitive, etc.) for the dimer are not available in the reviewed literature.

Table 1: Inhibitory Action of Terbinafine on Squalene Epoxidase

| Parameter | Fungal (Candida) | Mammalian (Rat Liver) |

|---|---|---|

| Inhibition Type | Non-competitive | Competitive |

| Ki Value | 30 nM | 77 µM |

This table presents data for terbinafine, the monomer. Specific inhibitory kinetics for the this compound are not detailed in the available literature. Data sourced from researchgate.net.

Biochemical Pathways Affected by Dimer Interaction

The inhibition of squalene epoxidase by terbinafine has a dual and significant impact on the biochemical pathways within the fungal cell. researchgate.net

Firstly, it disrupts the ergosterol biosynthesis pathway. conicet.gov.ar Ergosterol is the primary sterol in fungal cell membranes, where it plays a crucial role analogous to cholesterol in mammalian cells, maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. Current time information in Bangalore, IN. By inhibiting squalene epoxidase, terbinafine prevents the conversion of squalene to 2,3-oxidosqualene, a key precursor of lanosterol (B1674476) and, subsequently, ergosterol. Current time information in Bangalore, IN. The resulting depletion of ergosterol compromises the fungal cell membrane, leading to increased permeability and disruption of cellular processes. conicet.gov.ar

Secondly, the blockage of this enzymatic step leads to the intracellular accumulation of squalene. researchgate.netjparonline.com High concentrations of squalene are toxic to the fungal cell. It is believed that the buildup of this lipid interferes with membrane function and the synthesis of the cell wall, contributing significantly to the fungicidal effect of the drug. researchgate.netjparonline.com

It is expected that the this compound would similarly affect these pathways. However, in vitro studies quantifying the extent of ergosterol depletion or the levels of squalene accumulation specifically caused by the dimer, in comparison to the monomer, are not presently available.

Mechanistic Studies of Dimer-Target Interactions

Molecular modeling and mechanistic studies have provided detailed insights into the interaction between terbinafine and its target enzyme, squalene epoxidase. These studies, while focused on the monomer, offer a framework for understanding how the dimer might interact with the enzyme.

Molecular dynamics simulations suggest that the lipophilic portion of the terbinafine molecule binds within a central, hydrophobic cavity of the squalene epoxidase enzyme. Current time information in Bangalore, IN.ajrconline.org Specifically, the tert-butyl group of terbinafine is oriented towards the center of this binding pocket. ajrconline.org This binding induces conformational changes in the enzyme structure. Current time information in Bangalore, IN.ajrconline.org These structural alterations are thought to block the entry of the natural substrate, squalene, into the active site, which is consistent with the non-competitive mode of inhibition. ajrconline.org

The interaction is stabilized by specific molecular bonds. A key interaction identified is a hydrogen bond between the amine nitrogen of terbinafine and the hydroxyl group of the amino acid tyrosine at position 90 (Tyr90) of the enzyme from Saccharomyces cerevisiae. ajrconline.org The total interaction energy between terbinafine and the enzyme has been calculated to be approximately 120 kJ/mol, indicating a strong and favorable binding. ajrconline.org

Although no specific molecular docking or crystallographic studies for the this compound are available in the searched literature, it is plausible that one of the terbinafine units of the dimer would bind in a similar fashion. The presence of the second unit could potentially lead to altered binding affinity or induce different conformational changes, which might explain any enhanced or altered antifungal activity, as has been generally suggested. smolecule.com

Table 2: Key Amino Acid Interactions and Binding Characteristics of Terbinafine with Squalene Epoxidase

| Feature | Description |

|---|---|

| Binding Site | Central hydrophobic cavity of the enzyme |

| Key Stabilizing Interaction | Hydrogen bond between terbinafine's amine nitrogen and the hydroxyl group of Tyr90 (in S. cerevisiae) |

| Induced Effect | Conformational change in the enzyme, blocking substrate access |

| Calculated Interaction Energy | Approximately 120 kJ/mol |

This table summarizes findings from molecular modeling studies of terbinafine (monomer). ajrconline.org Specific mechanistic data for the this compound's interaction with the enzyme is not available.

Structure Activity Relationship Sar Studies in Chemical and Biochemical Contexts

Elucidation of Structural Determinants for Chemical Reactivity

The chemical reactivity of the terbinafine (B446) dimer is intrinsically linked to its molecular structure. The dimerization process typically involves the coupling of two terbinafine molecules, a reaction that can be influenced by factors such as heat and the presence of catalysts. smolecule.com The structure of the terbinafine dimer is characterized by a (2E,4E)-4-(4,4-dimethylpent-2-yn-1-ylidene)-N,N'-dimethyl-N,N'-bis(naphthalen-1-ylmethyl)pent-2-ene-1,5-diamine backbone. ontosight.ai This complex arrangement of functional groups, including the naphthalene (B1677914) rings, the tertiary amine, and the enyne side chain, dictates its reactivity.

Intensive SAR studies on terbinafine and its analogues have highlighted the critical role of the tertiary allylamine (B125299) functional group for its primary antifungal activity, which involves the inhibition of squalene (B77637) epoxidase. core.ac.uknih.gov While the central amino group was initially considered essential, studies on derivatives lacking this group have shown that broad antifungal activity can still be retained, suggesting that other structural features contribute significantly. nih.gov The potency of these "carba-analogs" appears to correlate with the polarity of substituents on the side chain. nih.gov

Furthermore, the N-dealkylation of terbinafine can lead to the formation of a reactive aldehyde metabolite, 6,6-dimethyl-2-hepten-4-ynal (TBF-A). nih.gov This metabolite's own reactivity, including the potential to form dimers, underscores the complex chemical transformations that terbinafine and its derivatives can undergo. nih.gov

Relationship between Dimer Structure and In Vitro Enzymatic Modulation

The primary mechanism of action for terbinafine is the inhibition of squalene epoxidase, a key enzyme in the fungal ergosterol (B1671047) biosynthesis pathway. nih.govresearchgate.netmdpi.com This inhibition leads to a deficiency in ergosterol and an accumulation of squalene within the fungal cell, disrupting the cell membrane and leading to cell death. smolecule.comnih.gov

The structural characteristics of terbinafine analogues significantly influence their inhibitory effect on squalene epoxidase. For instance, replacing the benzene (B151609) ring in the precursor naftifine (B1207962) with a tert-butyl acetylene (B1199291) group resulted in terbinafine, a compound with 10 to 100 times greater in vitro potency. core.ac.uk

While direct enzymatic modulation studies on the isolated this compound are not extensively detailed in the provided results, the SAR studies on terbinafine analogues provide strong inferential evidence. The structural modifications inherent in the dimer, which involves the coupling of two terbinafine molecules, would undoubtedly alter its interaction with the active site of squalene epoxidase. smolecule.com The dimer's larger and more complex structure compared to the monomer could affect its binding affinity and inhibitory capacity. A detailed mechanistic study of squalene epoxidase inhibition by terbinafine, utilizing a 3D model of the enzyme from Saccharomyces cerevisiae, has provided an atomic-level understanding of the interaction, which serves as a foundation for predicting how structural changes, such as dimerization, might impact this activity. acs.org

Computational QSAR Modeling for Predicting Chemical/Biochemical Activities

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to predict the biological activity of compounds based on their chemical structures. nih.govnih.gov This approach has been applied to terbinafine and its analogues to understand the structural requirements for antifungal activity. nih.gov

A QSAR study on a series of 92 terbinafine analogues against Candida albicans revealed that the steric properties and conformational rigidity of the side chains are important for their antifungal activity. nih.gov These findings align with results from Comparative Molecular Field Analysis (CoMFA) studies. nih.gov Such models can be used to predict the activity of new derivatives, and by extension, could be applied to predict the potential antifungal activity of the this compound.

More broadly, QSAR models are valuable tools in drug discovery for virtual screening and for proposing new structures with desired activities. science.gov For instance, a Monte Carlo-based QSAR analysis was used to screen for sigma-2 receptor ligands, and terbinafine was identified as a compound with potential affinity. researchgate.net While not directly focused on the dimer's antifungal properties, this demonstrates the utility of QSAR in predicting various biochemical interactions. The development of reliable mathematical models is a key challenge in these in silico approaches. nih.gov

Advanced Analytical Methodologies for Terbinafine Dimer Detection and Quantification

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods (e.g., UV, DAD, MS, MS/MS)

High-Performance Liquid Chromatography (HPLC) stands as the most widely utilized technique for the analysis of terbinafine (B446) and its impurities, including the terbinafine dimer. ontosight.ainih.govijrti.org Its versatility is enhanced by coupling with various detectors, each offering distinct advantages in sensitivity and selectivity.

A common approach involves reversed-phase HPLC (RP-HPLC) with Ultraviolet (UV) or Diode-Array Detection (DAD). researchgate.nettennessee.eduajrconline.org The choice of the stationary phase, typically a C18 or a cyano (CN) column, and the mobile phase composition are critical for achieving optimal separation of the this compound from the parent drug and other related substances. nih.govresearchgate.netnih.gov For instance, a mobile phase consisting of a mixture of tetrahydrofuran, acetonitrile, and a citrate (B86180) buffer (pH 4.5) has been successfully used to separate terbinafine from its impurities. researchgate.netnih.gov Detection is often performed at wavelengths around 224 nm, 226 nm, or 280 nm, where terbinafine and its related compounds exhibit significant absorbance. nih.govresearchgate.netnih.gov

For enhanced sensitivity and structural confirmation, HPLC coupled with Mass Spectrometry (MS) or tandem Mass Spectrometry (MS/MS) is employed. tennessee.eduresearchgate.net These techniques provide molecular weight information and fragmentation patterns, which are invaluable for the unambiguous identification of impurities like the this compound. nih.gov

Development and Validation of Specific Analytical Methods for Dimer Isomers

The complexity of terbinafine synthesis can lead to the formation of not just a single dimer but potentially various isomers. A patent for a process to prepare terbinafine describes a this compound impurity, identified as (E)-N, N-Bis-(6, 6-Dimethyl-2- hepten-4-ynyl-N-methyl)-1,4-naphthalene methanamine. google.com The development of analytical methods capable of resolving these isomers is a significant challenge.

Method development often involves a systematic approach, such as Quality by Design (QbD), to optimize chromatographic conditions. chromatographytoday.com This includes evaluating different columns, mobile phase compositions (including pH and organic modifiers), flow rates, and column temperatures to achieve the desired separation. nih.govchromatographytoday.com

Validation of these methods is performed according to the International Council for Harmonisation (ICH) guidelines to ensure they are fit for their intended purpose. wjpsonline.comresearchgate.net Validation parameters typically include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ). nih.govwjpsonline.com For example, one validated RP-HPLC method for terbinafine and its impurities demonstrated linearity over a specific concentration range with a high correlation coefficient. researchgate.net Another study reported LOD and LOQ values for terbinafine degradation products to be in the range of 0.023–0.098 µg/mL and 0.078–0.327 µg/mL, respectively. researchgate.netnih.govresearchgate.net

Impurity Profiling and Quantification in Complex Chemical Matrices

Impurity profiling is the identification and quantification of all potential impurities in a drug substance. In the context of terbinafine, this includes the dimer and other process-related impurities and degradation products. researchgate.netgoogle.comresearchgate.net HPLC methods are instrumental in establishing a comprehensive impurity profile.

The quantification of these impurities, often present at very low levels, requires highly sensitive and accurate methods. The presence of a complex matrix, such as in a pharmaceutical formulation, can introduce interferences, making accurate quantification challenging. nih.gov Therefore, sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to isolate the analytes of interest before HPLC analysis. tennessee.edu

Several studies have reported the development of stability-indicating HPLC methods that can separate terbinafine from its degradation products formed under various stress conditions (acidic, basic, oxidative, thermal, and photolytic). researchgate.netwjpsonline.comwjarr.com This is crucial for understanding the degradation pathways and ensuring the stability of the drug product over its shelf life.

Table 1: Examples of HPLC Methods for Terbinafine and Impurity Analysis

| Stationary Phase | Mobile Phase | Detection | Application | Reference |

|---|---|---|---|---|

| RP-C18 | Methanol:Water (95:5, v/v) | UV at 254 nm | Quantitative analysis in pharmaceutical solutions and tablets | nih.govresearchgate.net |

| NUCLEOSIL 100-5-CN | Tetrahydrofuran:Acetonitrile:Citrate buffer pH 4.5 (10:20:70, v/v/v) | UV at 226 nm | Simultaneous determination of terbinafine and its impurities | researchgate.netnih.gov |

| YMC-Pack ODS-AM | Acetonitrile:Methanol:Water pH 7.5 (20:10:10, v/v/v) | PDA at 230 nm | Determination of Terbinafine HCl and related impurities | ajrconline.org |

| BDS Hypersil C18 | Mobile phase A: K2HPO4 buffer, Mobile phase B: Methanol, Mobile phase C: Acetonitrile (15:35:50, v/v/v) | UV at 223 nm | Stability studies of Terbinafine HCl | wjpsonline.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Degradants

While HPLC is the primary tool for non-volatile impurities like the this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile degradation products that may arise during the synthesis or storage of terbinafine. Terbinafine itself is volatile at its melting point. researchgate.netjapsonline.com

A GC method has been developed for the estimation of terbinafine HCl in tablet dosage form, demonstrating the feasibility of this technique. researchgate.netjapsonline.com The drug was separated on a Zebron DB drug column with a temperature program. researchgate.netjapsonline.com Forced degradation studies using this GC method showed that terbinafine undergoes degradation under oxidative, acidic, and basic conditions. japsonline.com GC-MS can be particularly useful for identifying the structure of these volatile degradants by providing both retention time and mass spectral data. The accumulation of squalene (B77637), a volatile intermediate in the sterol biosynthesis pathway inhibited by terbinafine, has been observed using GC-MS in studies on algae. chalmers.se

Capillary Electrophoresis (CE) and Related Separation Techniques

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to HPLC, often with different selectivity. ceu.es Capillary Zone Electrophoresis (CZE) has been successfully applied to the separation and determination of terbinafine in various pharmaceutical matrices. researchgate.netnih.gov

In one CZE method, separation was achieved in a hydrodynamically closed capillary using a glycine (B1666218) buffer at pH 2.7. researchgate.netnih.gov This method was validated and found to be suitable for the rapid and sensitive assay of terbinafine, with a detection limit of 1.73 µmol/L at a detection wavelength of 224 nm. nih.gov Another CZE method was developed for the rapid separation of terbinafine and eight of its metabolites, achieving baseline resolution in under four minutes. ceu.esresearchgate.net

The key advantages of CE include high separation efficiency, short analysis times, and low consumption of reagents. ceu.es These features make it a valuable tool for the analysis of terbinafine and its related compounds, including the potential for separating dimer isomers.

Table 2: Capillary Electrophoresis Methods for Terbinafine Analysis

| Method | Buffer | Detection | Application | Reference |

|---|---|---|---|---|

| CZE | 20 mmol/L glycine buffer (pH 2.7) with acetic acid | UV at 224 nm | Determination of terbinafine in tablets, spray, and dialysates | researchgate.netnih.gov |

| CZE | 0.05 M phosphate (B84403) buffer (pH 2.2) | DAD at 220 nm | Separation of terbinafine and its metabolites | ceu.esresearchgate.net |

Future Directions in Terbinafine Dimer Research

Exploration of Novel Synthetic Pathways and Catalytic Methods

The deliberate synthesis of terbinafine (B446) dimer is not extensively documented, as research has historically focused on preventing its formation. However, future research can explore several promising pathways for its controlled synthesis, which is essential for obtaining the pure compound for further study.

Methods for terbinafine dimer synthesis can be broadly categorized:

Direct Dimerization: This approach involves the direct coupling of two terbinafine molecules. It can be facilitated by heating terbinafine, potentially in the presence of a catalyst, to encourage the dimerization reaction. smolecule.com The use of specific chemical coupling agents could also achieve this transformation. smolecule.com

Photochemical Synthesis: A patented method describes the generation of a terbinafine-related impurity by irradiating a solution of terbinafine hydrochloride with ultraviolet (UV) light at a wavelength of 254 nm. researchgate.net This suggests that photochemical methods could be a viable and controllable route for synthesizing specific dimer structures.

Catalytic Coupling: The industrial synthesis of terbinafine often employs metal catalysts, such as palladium or nickel complexes, which could inadvertently lead to dimer formation. ingentaconnect.comgoogle.com Future research could investigate the deliberate use of catalysts like Nickel(II) chloride (NiCl₂) or Palladium(II) acetate (B1210297) (Pd(OAc)₂) under specific conditions to promote and control the dimerization as a primary reaction pathway. ingentaconnect.comgoogle.com For instance, the Sonogashira reaction, used in terbinafine synthesis with a PdCl₂(PPh₃)₂ catalyst, could be optimized for dimer formation. ingentaconnect.com

In-depth Mechanistic Studies of Dimer Formation and Degradation

Understanding the mechanisms by which this compound is formed and degrades is crucial for both minimizing its presence as an impurity and potentially exploiting its chemistry.

Formation Mechanisms:

Photodegradation: The structural similarity of terbinafine to naftifine (B1207962), another allylamine (B125299) antifungal, offers mechanistic clues. Naftifine is known to undergo photodegradation to form a dimer, likely through a process involving free radical intermediates. patsnap.com A similar photochemical coupling mechanism, potentially initiated by UV light exposure, is a plausible pathway for terbinafine dimerization. researchgate.netpatsnap.com

Oxidative Coupling: The formation of the dimer may occur through an oxidative coupling reaction, where two terbinafine molecules are joined together. smolecule.com This could be influenced by metabolic processes such as N-dealkylation and hydroxylation. smolecule.com

Reactive Metabolite Dimerization: Computational and experimental studies on terbinafine metabolism have identified a reactive aldehyde metabolite, 6,6-dimethyl-2-hepten-4-ynal (TBF-A). nih.govresearchgate.net It has been proposed that this highly reactive species could potentially react with itself to form a dimer. nih.govresearchgate.net

Degradation Pathways:

Forced degradation studies have shown that terbinafine can be degraded under various stress conditions, including UVA irradiation in the presence of photocatalysts like titanium dioxide (TiO₂) and zinc oxide (ZnO). nih.gov The identified degradation pathways include oxidative deamination, which results in the loss of the allylamine side chain. researchgate.net While these studies did not specifically report the formation of the primary dimer impurity, they provide a foundational understanding of the molecule's lability and potential transformation pathways under stress. researchgate.netnih.gov

Advanced Spectroscopic and Computational Tools for Comprehensive Characterization

A full understanding of this compound requires a detailed structural and physicochemical characterization, achievable through a combination of advanced analytical techniques.

Spectroscopic Characterization: The definitive structure of this compound and related impurities has been confirmed using a suite of powerful spectroscopic methods. synzeal.com High-Performance Liquid Chromatography (HPLC) is the standard for detecting and quantifying the dimer in drug batches. google.com For structural elucidation, a combination of techniques is employed, as detailed in patent literature for a related impurity. researchgate.net

Table 1: Spectroscopic Techniques for Characterization of Terbinafine-Related Compounds

| Technique | Application | Reference |

|---|---|---|

| LC/MS | Provides mass-to-charge ratio for molecular weight determination and fragmentation patterns for structural clues. | researchgate.net |

| ¹H-NMR | Determines the number and environment of hydrogen atoms in the molecule. | researchgate.net |

| ¹³C-NMR | Identifies the number and type of carbon atoms. | researchgate.net |

| DEPT135 | Differentiates between CH, CH₂, and CH₃ carbon signals in the ¹³C-NMR spectrum. | researchgate.net |

| HMBC | Shows correlations between protons and carbons that are separated by two or three bonds, helping to piece the structure together. | researchgate.net |

| HSQC | Shows direct correlations between protons and the carbons to which they are attached. | researchgate.net |

Computational Tools: While detailed computational studies specifically on the this compound are limited, in silico methods are a key area for future research.

Property Prediction: Computational tools can predict key physicochemical properties such as molecular weight and lipophilicity (XLogP3). nih.gov

Structural Modeling: Three-dimensional models of the dimer can be generated to understand its spatial arrangement. acs.org

Mechanistic Insights: Quantum interaction energy calculations and molecular dynamics simulations, which have been used to study the interaction of the terbinafine monomer with its biological target, could be adapted to study the dimer's formation, stability, and potential biological interactions. acs.orgmedwinpublishers.com

Investigation of this compound as a Scaffold for New Chemical Entities

Beyond its identity as an impurity, the this compound structure holds potential as a scaffold for the development of new chemical entities with novel properties. The "dimer approach" is a recognized strategy in medicinal chemistry, where linking two monomeric drug molecules can lead to compounds with significantly enhanced potency or new activities. chemicalbook.comresearchgate.net

A notable example is the development of artemisinin-derived dimers, which have shown dramatically improved efficacy as antimalarial and anticancer agents compared to their monomeric precursors. chemicalbook.comresearchgate.net This concept provides a strong rationale for investigating the this compound.

Future research could focus on:

Systematic Synthesis: Creating a library of terbinafine dimers with different linker architectures.

Biological Screening: Evaluating these new dimeric compounds for enhanced or novel biological activities, such as improved antifungal potency, activity against drug-resistant fungal strains, or entirely different therapeutic applications. smolecule.com

Structure-Activity Relationship (SAR) Studies: Understanding how the structure of the dimer and the linking moiety influences its biological activity to guide the design of more effective compounds. researchgate.net

While some research has explored using the terbinafine monomer within new formulations, such as loading it into a chitosan (B1678972) scaffold for wound treatment, the use of the dimer itself as a foundational scaffold remains an unexplored and promising frontier. ijpsr.combiosynth.com

Understanding its Broader Chemical Implications Beyond Impurity Considerations

The study of this compound opens avenues to applications and chemical questions that transcend its status as a pharmaceutical impurity.

Industrial Applications: Research has indicated that this compound has potential industrial uses. Specifically, its dihydrochloride (B599025) salt has been identified as a potential dispersant or lubricant, for instance, in the papermaking industry. This non-pharmaceutical application represents a significant broadening of the compound's relevance.

Altered Pharmacological Properties: The dimerization of terbinafine could lead to a compound with an altered pharmacological profile. smolecule.com This might include enhanced antifungal potency, a different spectrum of activity, or modified pharmacokinetic properties. smolecule.com Investigating these possibilities is a key future research direction.

Probing Biological Systems: Terbinafine (monomer) has been used as a chemical probe to study biological pathways, such as its inhibitory effect on tetraether lipid synthesis in archaea. researchgate.net The dimer, as a structurally distinct but related molecule, could serve as a novel probe to further investigate these and other biological systems, potentially revealing new insights into lipid biosynthesis or membrane biology.

By shifting the perspective from impurity control to chemical opportunity, future research on this compound could unlock new materials, therapeutic leads, and a deeper understanding of its fundamental chemistry.

Q & A

Q. Which strategies enhance this compound’s topical delivery in immunocompromised patients?

- Methodological Answer : Develop microemulsion gels using pseudo-ternary phase diagrams to optimize surfactant (Labrasol) and co-surfactant (Transcutol HP) ratios. FTIR confirms drug-excipient compatibility (e.g., no shifts in C-Cl peaks at 720 cm⁻¹), while Franz diffusion cells assess transdermal flux (target: ≥15 µg/cm²/hr) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.